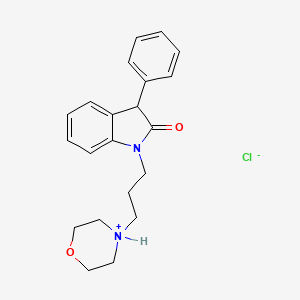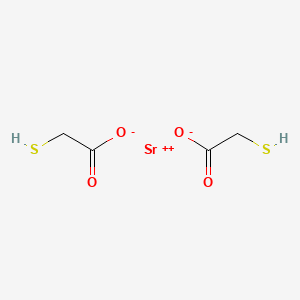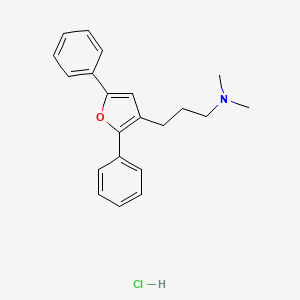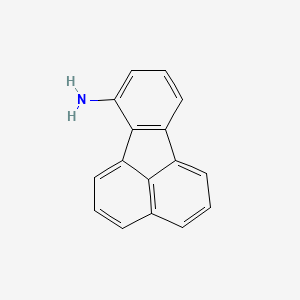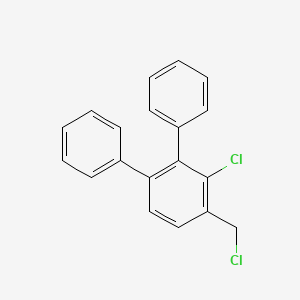
2-Chloro-1-(chloromethyl)-3,4-diphenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(chloromethyl)-3,4-diphenylbenzene is an organic compound with the molecular formula C15H12Cl2 It is a derivative of benzene, where two chlorine atoms are substituted at the 2 and 1 positions, and two phenyl groups are attached at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(chloromethyl)-3,4-diphenylbenzene typically involves the chlorination of 3,4-diphenylbenzyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction conditions often require an inert atmosphere and controlled temperature to ensure the selective chlorination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(chloromethyl)-3,4-diphenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of phenyl-substituted derivatives.
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylmethane derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-1-(chloromethyl)-3,4-diphenylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(chloromethyl)-3,4-diphenylbenzene involves its interaction with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The phenyl groups provide stability to the intermediate species formed during these reactions. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-(chloromethyl)benzene
- 3,4-Dichlorotoluene
- 2,3-Dichlorobenzyl chloride
Uniqueness
2-Chloro-1-(chloromethyl)-3,4-diphenylbenzene is unique due to the presence of two phenyl groups, which significantly influence its chemical reactivity and stability. The compound’s structure allows for selective reactions at specific positions, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C19H14Cl2 |
|---|---|
Peso molecular |
313.2 g/mol |
Nombre IUPAC |
2-chloro-1-(chloromethyl)-3,4-diphenylbenzene |
InChI |
InChI=1S/C19H14Cl2/c20-13-16-11-12-17(14-7-3-1-4-8-14)18(19(16)21)15-9-5-2-6-10-15/h1-12H,13H2 |
Clave InChI |
NONCGAHJPGXHQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)CCl)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


